molecular formula C9H13BrOSi B098839 Silane, (4-bromophenoxy)trimethyl- CAS No. 17878-44-3

Silane, (4-bromophenoxy)trimethyl-

Cat. No. B098839
CAS RN: 17878-44-3
M. Wt: 245.19 g/mol
InChI Key: HWKPTBHJWBSOOP-UHFFFAOYSA-N
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Description

“Silane, (4-bromophenoxy)trimethyl-” is an organosilicon compound with the molecular formula C9H13BrOSi . It has a molecular weight of 245.19 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Silane, (4-bromophenoxy)trimethyl-” consists of a silicon atom bonded to three methyl groups and a 4-bromophenoxy group . The presence of the bromine atom and the phenoxy group makes this compound particularly interesting for further studies .


Chemical Reactions Analysis

While specific chemical reactions involving “Silane, (4-bromophenoxy)trimethyl-” are not available, silanes in general are known for their reactivity. The Si-H bond in silanes is reactive , which makes them useful in a variety of chemical reactions.


Physical And Chemical Properties Analysis

“Silane, (4-bromophenoxy)trimethyl-” is a liquid at room temperature . It has a molecular weight of 245.19 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis of 4-bromophenyl-β- O -D-tetraacetylglucoside

(4-Bromophenoxy)trimethylsilane may be used in the synthesis of 4-bromophenyl-β- O -D-tetraacetylglucoside . This compound could be used in various chemical reactions as a building block.

Protected Phenol

This compound is a protected phenol . In organic chemistry, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions from occurring.

Organic Building Blocks

(4-Bromophenoxy)trimethylsilane is also used as an organic building block . Organic building blocks are often used in the synthesis of complex organic compounds.

Safety and Hazards

The safety data sheet for a related compound, trimethylsilane, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(4-bromophenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPTBHJWBSOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066275
Record name (4-Bromophenoxy)trimethylsilane
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Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

17878-44-3
Record name 1-Bromo-4-[(trimethylsilyl)oxy]benzene
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Record name (4-Bromophenoxy)trimethylsilane
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Record name Silane, (4-bromophenoxy)trimethyl-
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Record name Benzene, 1-bromo-4-[(trimethylsilyl)oxy]-
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Record name (4-Bromophenoxy)trimethylsilane
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Record name (4-bromophenoxy)trimethylsilane
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Record name (4-Bromophenoxy)trimethylsilane
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Synthesis routes and methods I

Procedure details

Trimethylsilyl chloride (11 ml, 87 mmol) was added dropwise to a stirred solution of 4-bromophenol (10.0 g, 58 mmol) in toluene (25 ml) and pyridine (20 ml) at a 0° C. The stirred mixture was heated to ambient temperature during 3 hours. The reaction mixture was filtered and the organic solution evatorated to yield pure 4-bromophenyl trimethylsilyl ether. The silyl ether can be further purified by distillation (b.p. 122° C., 20 mmHg). Yield after distillation: 13.70 g (75%).
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20 mL
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Synthesis routes and methods II

Procedure details

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